"2-Amino-3,5-di-tert-butylphenol chemical properties and structure"
"2-Amino-3,5-di-tert-butylphenol chemical properties and structure"
An In-depth Technical Guide to 2-Amino-3,5-di-tert-butylphenol: Properties, Synthesis, and Applications
Abstract
2-Amino-3,5-di-tert-butylphenol is a sterically hindered aminophenol characterized by the presence of two bulky tert-butyl groups meta to the hydroxyl and ortho/para to the amino group. This unique substitution pattern imparts significant steric hindrance and specific electronic properties, making it a molecule of interest for applications in polymer chemistry, antioxidant formulations, and as a synthon for complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, outlines a logical synthetic pathway, discusses its spectroscopic characteristics, and explores its potential applications and safety considerations.
Molecular Structure and Physicochemical Properties
The defining feature of 2-Amino-3,5-di-tert-butylphenol is its aromatic ring substituted with three distinct functional groups: a hydroxyl group, an amino group, and two tert-butyl groups. The bulky tert-butyl groups at positions 3 and 5 sterically shield the adjacent amino and hydroxyl functionalities, profoundly influencing the molecule's reactivity and physical properties.
Caption: Molecular Structure of 2-Amino-3,5-di-tert-butylphenol.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-Amino-3,5-di-tert-butylphenol | N/A |
| CAS Number | 24973-57-7 | N/A |
| Molecular Formula | C₁₄H₂₃NO | [1] |
| Molecular Weight | 221.34 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | N/A |
| Topological Polar Surface Area | 46.2 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis Pathway
The synthesis of 2-Amino-3,5-di-tert-butylphenol is not widely documented in commercial literature, suggesting it is a specialty intermediate. A logical and established approach for introducing an amino group ortho to a hydroxyl group on a sterically hindered phenol involves a two-step process: electrophilic nitration followed by reduction of the resulting nitro group.
The starting material for this synthesis is 3,5-di-tert-butylphenol, a commercially available compound used in the production of antioxidants and other fine chemicals[2].
Step 1: Nitration of 3,5-di-tert-butylphenol
The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. In 3,5-di-tert-butylphenol, the positions ortho to the hydroxyl group (positions 2 and 6) and the position para (position 4) are available for substitution. Due to the significant steric hindrance from the meta-positioned tert-butyl groups, nitration is expected to occur primarily at the less hindered ortho and para positions[3][4].
Controlling the reaction conditions is critical. Using harsh nitrating agents like mixed nitric and sulfuric acids can lead to oxidation and degradation of the phenol[5]. A milder, more selective nitrating agent such as tert-butyl nitrite or dilute nitric acid in a suitable solvent is preferable to achieve controlled mononitration[4][6]. The reaction will likely yield a mixture of 2-nitro-3,5-di-tert-butylphenol and 4-nitro-3,5-di-tert-butylphenol, which would require separation.
Step 2: Reduction of 2-Nitro-3,5-di-tert-butylphenol
Once the desired 2-nitro isomer is isolated, the nitro group can be selectively reduced to an amine. This transformation is a cornerstone of organic synthesis and can be accomplished using various reagents. Catalytic hydrogenation is a common and effective method. This involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), in a protic solvent like ethanol or ethyl acetate[7][8].
Alternative reduction methods include using metals in acidic media (e.g., Sn/HCl or Fe/HCl) or transfer hydrogenation with reagents like ammonium formate in the presence of Pd/C[7]. The choice of method depends on the desired scale, functional group tolerance, and safety considerations.
Caption: Proposed synthetic workflow for 2-Amino-3,5-di-tert-butylphenol.
Experimental Protocol (Hypothetical)
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Part A: Nitration of 3,5-di-tert-butylphenol
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Dissolve 3,5-di-tert-butylphenol (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of 70% nitric acid (1.1 eq) in glacial acetic acid dropwise, maintaining the internal temperature below 10 °C[4].
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into ice water. Collect the precipitated solid by vacuum filtration.
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The crude product, a mixture of nitro isomers, is then purified by column chromatography on silica gel to isolate the 2-nitro-3,5-di-tert-butylphenol isomer.
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-
Part B: Reduction to 2-Amino-3,5-di-tert-butylphenol
-
Charge a flask with the purified 2-nitro-3,5-di-tert-butylphenol (1.0 eq), ethanol, and a catalytic amount of 5% Palladium on carbon (Pd/C)[7].
-
Purge the flask with nitrogen, then introduce hydrogen gas (via balloon or hydrogenation apparatus).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature until TLC analysis indicates the complete disappearance of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2-Amino-3,5-di-tert-butylphenol.
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The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
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Spectroscopic Characterization
While specific published spectra for 2-Amino-3,5-di-tert-butylphenol are scarce, its key spectroscopic features can be predicted based on its functional groups and the analysis of similar molecules[9][10][11][12][13].
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -OH proton | δ 8.5 - 9.5 ppm (broad singlet) | Phenolic proton, exchangeable with D₂O. |
| -NH₂ protons | δ 3.5 - 5.0 ppm (broad singlet) | Amino protons, exchangeable with D₂O[13]. | |
| Aromatic protons | δ 6.0 - 7.0 ppm (two singlets) | Two non-equivalent aromatic protons on the ring. | |
| tert-Butyl protons | δ 1.2 - 1.5 ppm (two singlets, 9H each) | Two non-equivalent tert-butyl groups. | |
| ¹³C NMR | Aromatic C-OH | δ 145 - 155 ppm | Carbon attached to the electron-withdrawing hydroxyl group. |
| Aromatic C-NH₂ | δ 135 - 145 ppm | Carbon attached to the amino group. | |
| Other Aromatic C | δ 110 - 140 ppm | Remaining four aromatic carbons. | |
| tert-Butyl C (quat.) | δ 34 - 36 ppm | Quaternary carbons of the tert-butyl groups. | |
| tert-Butyl C (CH₃) | δ 29 - 32 ppm | Methyl carbons of the tert-butyl groups. | |
| IR Spectroscopy | O-H stretch | 3200 - 3600 cm⁻¹ (broad) | Characteristic of a hydrogen-bonded phenolic hydroxyl group. |
| N-H stretch | 3300 - 3500 cm⁻¹ (two bands) | Symmetric and asymmetric stretching of the primary amine[13]. | |
| C-H stretch (sp³) | 2850 - 3000 cm⁻¹ | Aliphatic C-H bonds of the tert-butyl groups. | |
| C=C stretch (aromatic) | 1500 - 1600 cm⁻¹ | Aromatic ring vibrations. | |
| C-O stretch | 1200 - 1260 cm⁻¹ | Phenolic C-O bond. |
Reactivity and Potential Applications
The utility of 2-Amino-3,5-di-tert-butylphenol stems from the unique interplay of its functional groups, which are sterically protected by the bulky alkyl substituents.
Antioxidant Properties
Hindered phenols are a major class of industrial antioxidants used to protect polymers, fuels, and lubricants from oxidative degradation[14][15][16][17]. The mechanism involves the phenolic hydroxyl group donating its hydrogen atom to trap reactive peroxy radicals, thereby terminating the auto-oxidation chain reaction. The resulting phenoxy radical is stabilized by resonance and, crucially, by the steric hindrance of the adjacent tert-butyl groups, which prevents it from undergoing further undesirable reactions[15][18]. The presence of an electron-donating amino group on the ring can further enhance this radical-scavenging ability.
Caption: Radical scavenging mechanism of a phenolic antioxidant.
Intermediate in Synthesis
The molecule serves as a versatile building block.
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Pharmaceuticals and Agrochemicals: The aminophenol scaffold is present in many biologically active molecules. This compound could serve as a precursor for more complex structures, similar to how 5-Amino-2,4-di-tert-butylphenol is a key intermediate in the synthesis of the cystic fibrosis drug Ivacaftor[19].
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Polymer Additives: Beyond its antioxidant role, it can be used to synthesize UV absorbers and light stabilizers[20]. The amino group provides a reactive handle for incorporating the sterically hindered phenol moiety into other molecules or polymer backbones.
Ligand Chemistry
The combination of a "hard" amino donor and a "hard" phenoxide donor makes this molecule a potential candidate for creating chelating ligands for various metal ions. The steric bulk would influence the coordination geometry and stability of the resulting metal complexes.
Safety and Handling
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Potential Hazards: Aminophenols as a class can be harmful if swallowed or inhaled and may cause skin and eye irritation[24][25]. Some are suspected of causing genetic defects[23][24]. Substituted phenols can be toxic to aquatic life[20].
-
Recommended Handling:
-
Use in a well-ventilated area or with local exhaust ventilation.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust or vapors.
-
Prevent release into the environment.
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents[26].
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Conclusion
2-Amino-3,5-di-tert-butylphenol is a sterically hindered aromatic compound with significant potential as an antioxidant and a synthetic intermediate. Its structure, dominated by two bulky tert-butyl groups, provides stability and controls the reactivity of its amino and hydroxyl functionalities. While its synthesis requires careful control to achieve the desired regioselectivity, the established chemical principles of nitration and reduction provide a clear pathway to its production. The anticipated properties of this molecule make it a valuable target for researchers in materials science, medicinal chemistry, and industrial fine chemicals.
References
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- Elder, J. W., & Mariella, R. P. (1963). The Synthesis and Substitution Reactions of 3,5-Di-tert-butylphenol. Canadian Journal of Chemistry, 41(7), 1653-1659.
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ResearchGate. (n.d.). THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL. Retrieved from [Link]
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ResearchGate. (n.d.). Computational studies on the IR and NMR spectra of 2-aminophenol. Retrieved from [Link]
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National Institutes of Health. (n.d.). (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol. PubChem. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.
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Stabilization Technologies. (n.d.). Transformation of Hindered Phenolic Antioxidants. Retrieved from [Link]
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Mohit Tyagi. (2020, September 30). 5 REDUCTION OF NITRO COMPOUNDS IN DIFFERENT MEDIUMS. YouTube. Retrieved from [Link]
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Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum of the purified 4-aminophenol. Retrieved from [Link]
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